molecular formula C20H18O6 B2968997 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 858770-31-7

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2968997
CAS No.: 858770-31-7
M. Wt: 354.358
InChI Key: DCIBBEWLSDORDS-ZDLGFXPLSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core with a Z-configured 2,5-dimethoxybenzylidene substituent at the C2 position and a propionate ester at the C6 oxygen (Fig. 1). Aurones, a subclass of flavonoids, are recognized for their structural rigidity and bioactivity, particularly in anticancer applications. The Z-isomer configuration is critical for biological activity, as it ensures proper spatial alignment for target binding . The propionate ester at C6 may increase lipophilicity, influencing cellular uptake and metabolic stability compared to hydroxyl or other ester variants .

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-19(21)25-14-5-7-15-17(11-14)26-18(20(15)22)10-12-9-13(23-2)6-8-16(12)24-3/h5-11H,4H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIBBEWLSDORDS-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a benzofuran core with a benzylidene moiety and a propionate group. The unique structural characteristics contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H23O5
Molecular Weight365.42 g/mol
CAS Number859137-46-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzofuran core allows for π-π interactions with aromatic residues in proteins, while the propionate group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

A study evaluated the anticancer properties of various derivatives of benzofuran compounds, including this one. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro tests showed effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. This property could be beneficial for therapeutic applications targeting metabolic disorders.

Case Studies

  • Anticancer Study : A recent study focused on synthesizing derivatives of benzofuran compounds and evaluating their anticancer activity. Among the tested compounds, this compound displayed notable cytotoxic effects against breast and colon cancer cell lines .
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HT-29 (Colon)20
  • Antimicrobial Evaluation : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Compounds:

  • (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)
  • (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)

Structural and Functional Differences:

  • Substituents :
    • Target Compound : 2,5-Dimethoxybenzylidene (electron-donating), C6 propionate.
    • 5a : Indole-methoxy substituent, C6 acetonitrile.
    • 5b : Pyridinylmethylene, C6 dichlorobenzyloxy.
  • Biological Activity: 5a/5b: Exhibit sub-100 nM IC50 against PC-3 prostate cancer cells via tubulin polymerization inhibition at the colchicine-binding site. Target Compound: While direct IC50 data are unavailable, its 2,5-dimethoxy groups may enhance tubulin binding compared to 5a’s indole moiety, which introduces steric bulk. The propionate ester likely improves metabolic stability over 5a’s acetonitrile group.

Table 1: Comparison of Aurone Derivatives

Compound Substituents (Benzylidene/C6) IC50 (PC-3 Cells) Key Targets Toxicity Profile
Target Compound 2,5-Dimethoxy / Propionate N/A* Tubulin (inferred) Not reported
5a Indole-methoxy / Acetonitrile <100 nM Tubulin (colchicine site) Non-toxic in mice
5b Pyridinyl / Dichlorobenzyloxy <100 nM Tubulin (colchicine site) Not reported

*Inferred activity based on structural analogy.

Curcumin-Based Carbocyclic Analogs

Key Compounds:

  • (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
  • (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)

Structural and Functional Differences:

  • Core Structure: Curcumin analogs feature cyclopentanone/cyclohexanone cores, whereas the target compound has a benzofuranone scaffold.
  • Substituents: Target Compound: Lacks the α,β-unsaturated diketone moiety of curcumin, replacing it with a rigid benzofuran system. The 2,5-dimethoxy groups contrast with curcumin’s phenolic hydroxyls. 3d/3e: Retain curcumin’s conjugated system but introduce carbocyclic rings and methoxy/hydroxy groups.
  • Biological Activity: 3d: Potent ACE inhibitor (IC50 = 0.84 µM) and antioxidant (EC50 = 8.2 µM for DPPH scavenging) . Target Compound: Likely prioritizes tubulin inhibition over antioxidant activity due to methoxy substituents, which reduce radical scavenging capacity compared to phenolic groups in 3d.

Table 2: Comparison with Curcumin Analogs

Compound Core Structure Key Functional Groups Notable Activities Toxicity (Normal Cells)
Target Compound Benzofuranone 2,5-Dimethoxy, propionate Anticancer (inferred) Not reported
3d Cyclopentanone 4-Hydroxy-3-methoxy ACE inhibition, antioxidant Non-toxic
3e Cyclopentanone 3,4-Dimethoxy Antioxidant, HIV-1 protease Non-toxic

Other Benzofuran Derivatives

Key Compounds:

  • (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Structural and Functional Differences:

  • Substituent Position :
    • Target Compound : 2,5-Dimethoxy on benzylidene.
    • Methanesulfonate Analog : Same benzylidene substituents but with a methanesulfonate ester at C6 .
    • 3-Methoxy Analog : 3-Methoxybenzylidene substituent .
  • Biological Implications :
    • Methanesulfonate vs. Propionate : The propionate ester in the target compound may offer higher lipophilicity (logP ~3.5 vs. ~2.8 for methanesulfonate), enhancing membrane permeability.
    • Substituent Position : 2,5-Dimethoxy groups may improve tubulin binding compared to 3-methoxy analogs due to optimized electronic and steric interactions.

Table 3: Substituent Effects on Benzofuran Derivatives

Compound Benzylidene Substituents C6 Ester Lipophilicity (Predicted) Potential Advantage
Target Compound 2,5-Dimethoxy Propionate High (~3.5) Enhanced cellular uptake
Methanesulfonate 2,5-Dimethoxy Methanesulfonate Moderate (~2.8) Improved aqueous solubility
3-Methoxy Analog 3-Methoxy Propionate High (~3.4) Altered target selectivity

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